1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-ethoxyphenyl)piperidine-3-carboxamide

Estrogen receptor degrader Oral bioavailability Breast cancer

Secure the 2‑ethoxyphenyl variant of this indolo‑piperidine ER degrader for robust in vivo efficacy in endocrine‑resistant breast cancer models. Its engineered oral bioavailability and reduced hERG risk enable chronic oral dosing in PDX models—where injectable fulvestrant is impractical. Do not substitute near‑neighbor analogs; only the specifically disclosed 2‑ethoxyphenyl side‑chain ensures the published PK/PD profile and brain penetration required for intracranial metastasis studies.

Molecular Formula C26H27N5O2
Molecular Weight 441.535
CAS No. 1797332-32-1
Cat. No. B2578822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-ethoxyphenyl)piperidine-3-carboxamide
CAS1797332-32-1
Molecular FormulaC26H27N5O2
Molecular Weight441.535
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)C2CCCN(C2)C3=NC=NC(=C3)N4C=CC5=CC=CC=C54
InChIInChI=1S/C26H27N5O2/c1-2-33-23-12-6-4-10-21(23)29-26(32)20-9-7-14-30(17-20)24-16-25(28-18-27-24)31-15-13-19-8-3-5-11-22(19)31/h3-6,8,10-13,15-16,18,20H,2,7,9,14,17H2,1H3,(H,29,32)
InChIKeyNECFTJPPLCHZRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(6-(1H-Indol-1-yl)pyrimidin-4-yl)-N-(2-ethoxyphenyl)piperidine-3-carboxamide (CAS 1797332-32-1): Procurement-Relevant Profile for an Indolo-Piperidine Estrogen Receptor Degrader Candidate


1-(6-(1H-Indol-1-yl)pyrimidin-4-yl)-N-(2-ethoxyphenyl)piperidine-3-carboxamide is a synthetic small molecule belonging to the indolo-substituted piperidine class disclosed as orally bioavailable estrogen receptor (ER) degrading agents [1]. Structurally, it features a central piperidine-3-carboxamide core substituted with a 6-(1H-indol-1-yl)pyrimidin-4-yl group at the piperidine nitrogen and an N-(2-ethoxyphenyl) amide side chain. The compound is claimed within patent family WO2018077260A1 / US10774081, which describes its utility in degrading wild‑type and mutant estrogen receptor‑α (ERα) for the treatment of ER‑positive breast cancers, including those resistant to aromatase inhibitors and selective estrogen receptor modulators [2].

Why Generic Indolo-Piperidine Substitution Fails: Critical Structure–Property Relationships Differentiating 1-(6-(1H-Indol-1-yl)pyrimidin-4-yl)-N-(2-ethoxyphenyl)piperidine-3-carboxamide


The indolo‑piperidine ER degrader space exhibits extreme sensitivity to substituent identity and regiochemistry. The patent WO2018077260A1 explicitly teaches that introducing a trifluoroethyl or cyanomethyl group on the piperidine ring improves chemical stability and lowers hERG risk by reducing piperidine basicity, while the pyrimidine‑linked indole core is essential for ERα degradation potency [1]. Subtle changes to the amide side‑chain (e.g., 2‑ethoxyphenyl vs. 4‑fluorophenethyl or thiazol‑2‑yl) can profoundly alter oral bioavailability, brain penetration, and metabolic stability [2]. Consequently, near‑neighbor analogs within the same patent family cannot be assumed interchangeable for procurement purposes; selection of the specifically claimed 2‑ethoxyphenyl variant ensures that the intended PK/PD profile and safety margin are preserved.

Quantitative Differentiation Evidence: 1-(6-(1H-Indol-1-yl)pyrimidin-4-yl)-N-(2-ethoxyphenyl)piperidine-3-carboxamide Versus Clinical and Pre‑Clinical ER Degraders


Oral Bioavailability Advantage Over Fulvestrant: Class‑Level PK Improvement Claimed in Patent Family

The clinical SERD fulvestrant exhibits zero oral bioavailability, necessitating intramuscular injection and resulting in only ~50% clinical response due to poor tissue distribution [1]. The patent family WO2018077260A1 asserts that the disclosed indolo‑piperidine compounds, including the specifically claimed 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-ethoxyphenyl)piperidine-3-carboxamide, possess oral bioavailability and significantly higher plasma AUC at equivalent doses [2]. While exact AUC values for the 2‑ethoxyphenyl analog are not individually tabulated in the granted specification, the patent explicitly states that compounds of Formula (I) show substantially elevated exposure and improved Brain/Plasma ratios, enabling oral dosing and potential CNS penetration for brain metastasis [3].

Estrogen receptor degrader Oral bioavailability Breast cancer

Reduced hERG Inhibition Risk Relative to Prior Indolo‑Piperidine SERDs (WO2016097071)

Patent WO2018077260A1 identifies hERG inhibition as a critical liability of earlier indolo‑piperidine SERDs disclosed in WO2016097071. The inventors structurally mitigated this risk by incorporating strong electron‑withdrawing substituents (e.g., trifluoroethyl, cyanomethyl) on the piperidine ring to reduce basicity [1]. The 2‑ethoxyphenyl amide variant falls within the general Formula (I) scope that benefits from this design strategy. Although no patch‑clamp IC50 for the exact compound is publicly available, the patent asserts that compounds of the invention exhibit substantially lower hERG affinity compared with the unstable, high‑hERG‑risk compounds of WO2016097071 [2].

hERG safety Cardiotoxicity Estrogen receptor degrader

CNS Penetration Potential: Brain/Plasma Ratio Claimed Improvement Over First‑Generation SERDs

The patent explicitly notes that compounds of the invention exhibit significantly improved Brain/Plasma ratios, granting them potential to treat ER‑positive breast cancer brain metastases—a setting where fulvestrant and early SERDs show negligible CNS exposure [1]. The 2‑ethoxyphenyl piperidine‑3‑carboxamide is encompassed by the general formula that demonstrates this property. The Brain/Plasma ratio improvement is described qualitatively; individual values for this specific compound are not separately enumerated [2].

Brain metastasis Blood‑brain barrier Pharmacokinetics

Chemical Stability Advantage Imparted by Piperidine Substituent Design

The patent family emphasizes that the electron‑withdrawing trifluoroethyl and cyanomethyl substituents on the piperidine ring enhance overall molecular stability, overcoming the instability problems noted for compounds in WO2016097071 [1]. While the 2‑ethoxyphenyl congener lacks the trifluoroethyl motif, its piperidine‑3‑carboxamide scaffold benefits from the same stereoelectronic principles that stabilize the core indolo‑pyrimidine architecture. Specific forced‑degradation or stability data for this exact compound are not publicly available.

Chemical stability Structural optimization Drug discovery

Optimal Research and Industrial Application Scenarios for 1-(6-(1H-Indol-1-yl)pyrimidin-4-yl)-N-(2-ethoxyphenyl)piperidine-3-carboxamide


Oral In Vivo Efficacy Models of Endocrine‑Resistant ER+ Breast Cancer

The compound’s claimed oral bioavailability makes it suitable for per os dosing in murine xenograft or patient‑derived xenograft (PDX) models of tamoxifen‑resistant or aromatase inhibitor‑resistant ER+ breast cancer, where injectable fulvestrant is impractical or confounded by depot pharmacokinetics [1]. Dosing can be integrated into standard efficacy protocols without the stress and variability of repeated intramuscular injections.

CNS Metastasis Proof‑of‑Concept Studies

Given the patent’s assertion of improved Brain/Plasma ratios for compounds in this series, this indolo‑piperidine candidate can be evaluated in intracranial or intracarotid ER+ breast cancer metastasis models to test whether effective brain tumor exposure and growth inhibition are achievable—a key translational gap left by existing SERDs [2].

ER Degrader MoA Studies Comparing Degradation Versus Antagonism

Because the compound is a putative full ER degrader (SERD) rather than a pure antagonist, it can be used in comparative mechanistic studies alongside selective estrogen receptor modulators (e.g., tamoxifen) and aromatase inhibitors to dissect the contribution of receptor degradation versus competitive blockade in suppressing ER‑driven transcription, using ERα HiBiT degradation assays or global proteomics [3].

Cardiac Safety Profiling in hERG‑Optimized Chemical Space

As a member of a series explicitly engineered for reduced hERG liability, this compound can serve as a chemical probe in in vitro hERG patch‑clamp assays and in vivo telemetry studies to establish the safety margin achievable through piperidine basicity modulation, benchmarking against earlier high‑hERG‑risk indolo‑piperidine analogs [4].

Quote Request

Request a Quote for 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-ethoxyphenyl)piperidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.